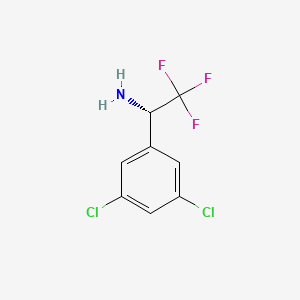

(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine

Description

(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine is a chiral amine characterized by a 3,5-dichlorophenyl group attached to a trifluoroethylamine backbone.

Properties

Molecular Formula |

C8H6Cl2F3N |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

(1S)-1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |

InChI Key |

LMPAYUBQCZTOPN-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3,5-dichlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygenated compounds, while reduction may produce amines or other reduced forms of the original compound .

Scientific Research Applications

(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

- N-(3,5-Dichlorophenyl)-2,2,2-Trichloroacetamide (): Features a trichloroacetamide group (CCl3CONH-) attached to the 3,5-dichlorophenyl ring. The trichloroacetamide moiety introduces strong electron-withdrawing effects, influencing crystal packing (monoclinic system) and intermolecular interactions .

- 2-(3,5-Dichlorophenyl)-2-(2,2,2-Trichloroethyl)-Oxirane (): Contains a trichloroethyl-oxirane group.

Key Differences:

- Halogenation: The trifluoroethylamine group (CF3CH2NH2) in the target compound differs from trichloroacetamide (CCl3CONH-) or trichloroethyl-oxirane (CCl3CH2-Oxirane) in terms of electronegativity and steric bulk.

- Functional Groups : The amine (-NH2) in the target compound contrasts with the acetamide (-CONH-) or oxirane (epoxide) groups in analogues, which may influence hydrogen-bonding capacity and metabolic pathways.

Solid-State Geometry and Crystallography

demonstrates that meta-substitution with electron-withdrawing groups (e.g., Cl, NO2) significantly impacts crystal parameters. For example:

- N-(3,5-Dimethylphenyl)-2,2,2-Trichloroacetamide crystallizes with two molecules per asymmetric unit, while mono-substituted analogues (e.g., 3-Cl, 3-CH3) have one .

- 3,5-Dichloro substitution in acetamide derivatives leads to distinct lattice constants compared to mono-substituted counterparts.

Implications for the Target Compound:

The 3,5-dichloro substitution in the target compound likely promotes planar aromatic stacking, while the CF3 group may introduce steric hindrance, affecting crystal symmetry and melting points.

Data Table: Comparative Properties of Selected Compounds

Biological Activity

(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine is an organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and interaction with various biological targets.

- Molecular Formula : C8H6Cl2F3N

- Molecular Weight : 244.04 g/mol

- Structure : The compound features a trifluoroethylamine group attached to a dichlorophenyl moiety, which enhances its reactivity and biological interactions .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. Further investigation is required to elucidate the specific mechanisms involved.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, potentially impacting metabolic pathways .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. For instance:

- AChE Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Such inhibition could indicate potential applications in treating neurodegenerative diseases .

- GST Interaction : Studies have also examined the interaction with glutathione S-transferase (GST), suggesting implications in detoxification processes .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate both amine and trifluoroethyl functionalities. Key steps in the synthesis include:

- Formation of Trifluoroethylamine : Utilizing trifluoroacetic acid derivatives.

- Substitution Reactions : Introducing the dichlorophenyl group through nucleophilic substitution methods.

Case Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of this compound:

- Objective : To evaluate the efficacy against common bacterial pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition Profiling

Another investigation focused on the enzyme inhibition profile of this compound:

- Objective : To determine the inhibition kinetics against AChE and GST.

- Methodology : Kinetic assays were performed using spectrophotometric methods.

- Results : The compound exhibited competitive inhibition with calculated values aligning with known inhibitors of AChE.

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C8H6Cl2F3N | 244.04 g/mol | Contains a trifluoroethylamine group |

| (1S)-1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanamine | C8H6Cl2F3N | 244.04 g/mol | Different chlorophenyl substitution pattern |

| 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | C10H8Cl2F3N | 244.04 g/mol | Contains an amino acid structure |

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3,5-dichlorophenyl)-2,2,2-trifluoroethylamine?

The compound can be synthesized via a multi-step process starting from 3,5-dichlorobromobenzene. A Grignard reagent (3,5-dichlorophenylmagnesium bromide) reacts with ethyl trifluoroacetate to form 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation with a chiral catalyst to introduce the (1S)-configuration . Stereochemical control requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis, as described in analogous trifluoroethylamine syntheses .

Q. How can the stereochemical purity of the (1S)-enantiomer be validated?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase is recommended. Compare retention times with racemic standards or known enantiomers. Polarimetry and -NMR with chiral shift reagents (e.g., Eu(hfc)) can corroborate enantiomeric excess (>98% ee) . Single-crystal X-ray diffraction (SC-XRD) of a derivative (e.g., hydrochloride salt) provides definitive stereochemical confirmation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : - and -NMR to confirm substitution patterns (e.g., 3,5-dichlorophenyl protons at δ 7.3–7.5 ppm; CF at δ 120–125 ppm in -NMR).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] at m/z 278.0 (calculated for CHClFN).

- XRD : For solid-state structure determination, particularly to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorophenyl and trifluoroethyl groups influence reactivity?

The electron-withdrawing Cl and CF groups reduce electron density at the benzylic carbon, stabilizing intermediates in nucleophilic substitution or oxidation reactions. Computational studies (DFT) suggest that the meta-dichloro substitution enhances resonance stabilization of the aromatic ring, while the CF group increases electrophilicity at the adjacent amine . These effects are critical for designing derivatives with tailored reactivity (e.g., in cross-coupling or biocatalysis).

Q. What strategies mitigate competing side reactions during reductive amination?

Side products like N-alkylated byproducts or racemization can arise. Key strategies:

Q. How can conflicting spectroscopic data (e.g., 13C^{13}\text{C}13C-NMR shifts) be resolved?

Discrepancies between experimental and predicted -NMR shifts often arise from solvent effects or dynamic processes. Solutions:

Q. What are the implications of the compound’s solid-state packing on its stability?

SC-XRD data for analogous trichloroacetamides reveal that meta-substituted dichlorophenyl groups form π-stacking interactions, enhancing crystallinity and thermal stability (melting point >150°C). However, steric hindrance from CF may reduce packing efficiency, necessitating stabilization via co-crystallization with chiral acids (e.g., tartaric acid) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Preliminary docking studies suggest the CF group acts as a bioisostere for methyl or ethyl groups, enhancing binding affinity to hydrophobic pockets. The dichlorophenyl moiety may engage in halogen bonding with protein residues (e.g., tyrosine or histidine). In vitro assays (e.g., enzyme inhibition) should be paired with molecular dynamics simulations to validate binding modes .

Methodological Considerations

Q. Designing a stability study under varying pH and temperature conditions

Q. Resolving low yields in asymmetric synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.